molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B2554235
CAS No.: 898438-05-6
M. Wt: 357.75
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Description

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is a complex organic compound featuring a unique combination of triazoloquinazoline and furan moieties

Properties

IUPAC Name

2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERVYVYMCNHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide typically involves the reaction of quinazolinone derivatives with chlorinating agents and triazole precursors. The process includes:

  • Formation of the quinazoline core: : Starting with anthranilic acid derivatives, a cyclization reaction is performed to form the quinazolinone structure.

  • Introduction of the triazole moiety: : Using suitable triazole precursors under cyclization conditions, the triazoloquinazoline structure is formed.

  • Chlorination: : The incorporation of a chlorine atom is achieved through chlorinating agents like thionyl chloride.

  • Final acylation step: : The last step involves acylation with furan-2-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, these reactions are optimized for large-scale production by:

  • Employing flow chemistry techniques for controlled reaction conditions.

  • Utilizing catalysts to enhance reaction rates and yields.

  • Implementing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, such as:

  • Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can transform the carbonyl groups into alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, introducing new functional groups.

Common Reagents and Conditions: Reagents often used with this compound include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Chlorinating agents: : Thionyl chloride, sulfuryl chloride.

Major Products: Major products formed from these reactions include:

  • Oxidized derivatives: : Carboxylic acids, aldehydes.

  • Reduced derivatives: : Alcohols, hydrocarbons.

  • Substituted derivatives: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may interact with DNA, disrupting replication and transcription processes.
  • Case Study : A study demonstrated that related triazoloquinazoline derivatives led to a marked reduction in tumor size in xenograft models by promoting apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, including drug-resistant organisms.

  • In Vitro Studies : Related compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), revealing effectiveness comparable to established antibiotics.
PathogenMIC (µg/mL)Comparison Antibiotic
MRSA0.25Vancomycin
Escherichia coli0.5Ciprofloxacin

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Mechanism of Action : The compound could modulate the activity of receptors associated with inflammation.
  • Case Study : A model evaluating inflammatory responses indicated that treatment with this class of compounds resulted in reduced levels of TNF-alpha and IL-6 in serum.

Mechanism of Action

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors. Its triazoloquinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity and affecting signal transduction pathways.

Pathways Involved: The compound influences pathways such as:

  • Apoptosis: : Inducing programmed cell death in cancer cells.

  • Inflammation: : Modulating the inflammatory response by inhibiting key enzymes like cyclooxygenases.

Comparison with Similar Compounds

Unique Features: What sets 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide apart is its combination of triazoloquinazoline and furan moieties, providing distinct chemical and biological properties not found in other compounds.

Similar Compounds:
  • 2-(5-nitro-4H-1,2,3-triazol-4-yl)-N-(2-furylmethyl)acetamide: : Shares the furan moiety but differs in the triazole structure.

  • 8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazoline-4(5H)-carboxamide: : Lacks the furylmethyl acetamide group.

By comparing these structures, researchers can highlight the unique attributes of each compound and their specific applications in various fields.

Q & A

Q. Basic

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), furylmethyl protons (δ 4.3–4.6 ppm for –CH2–), and the acetamide carbonyl (δ ~170 ppm in 13C NMR) .
  • LC-MS : Molecular ion peaks (e.g., m/z 400–450 for M+H+) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) ensure purity .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the quinazolinone core, while dichloromethane minimizes side reactions during acetamide coupling .
  • Catalysts : Potassium carbonate or sodium hydride improves nucleophilic substitution efficiency for the furylmethyl group .
  • Temperature Control : Reflux at 80–100°C for 6–12 hours balances reaction completion and decomposition risks .

How to resolve discrepancies in spectral data interpretation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming substituent positions on the triazoloquinazoline core .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry .

What biological targets are reported for triazoloquinazoline-acetamide hybrids?

Q. Basic

  • Antitumor Activity : Inhibition of topoisomerase II and tubulin polymerization, with IC50 values <10 µM in breast (MCF-7) and colon (HCT-116) cancer lines .
  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption .

How to design SAR studies for enhancing bioactivity?

Q. Advanced

  • Substituent Variation : Replace the 8-chloro group with electron-withdrawing groups (e.g., nitro) to boost antitumor activity .
  • Side Chain Modification : Substitute the furylmethyl group with thiophene or pyridine moieties to improve solubility and target affinity .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide to modulate pharmacokinetic properties .

What are common pitfalls in purification, and how to mitigate them?

Q. Advanced

  • Low Solubility : Use mixed solvents (ethanol:DMF, 3:1) for recrystallization .
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
  • Hygroscopicity : Store under inert gas (N2/Ar) to prevent hydrate formation .

How to evaluate pharmacokinetic properties while minimizing cytotoxicity?

Q. Advanced

  • In Vitro Assays :
    • Caco-2 Permeability : Assess intestinal absorption using monolayers .
    • Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life .
  • In Vivo Models : Administer in zebrafish or murine models with dose escalation (1–50 mg/kg) to determine LD50 and therapeutic index .

What in vitro assays assess antimicrobial efficacy?

Q. Basic

  • Agar Dilution : Determine MIC against Gram-positive/negative bacteria and fungi .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .

How to address low aqueous solubility during biological testing?

Q. Advanced

  • Co-Solvents : Use 5–10% DMSO in PBS for in vitro assays .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Structural Modifications : Introduce hydroxyl or amine groups to improve hydrophilicity .

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